3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea
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Overview
Description
3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea is a synthetic organic compound with a complex structure. It features a methoxy group, a tetrazole ring, and a urea moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, followed by the introduction of the methoxy group and the urea moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological processes involving tetrazole rings.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Methoxyphenyl]-1-methyl-1-(2-methylpropyl)urea
- 3-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea
Uniqueness
What sets 3-[4-Methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea apart from similar compounds is the presence of the 5-methyltetrazol-1-yl group. This unique feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-1-methyl-1-(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-10(2)9-20(4)15(22)16-12-6-7-14(23-5)13(8-12)21-11(3)17-18-19-21/h6-8,10H,9H2,1-5H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJSKVWQUDCVOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)N(C)CC(C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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